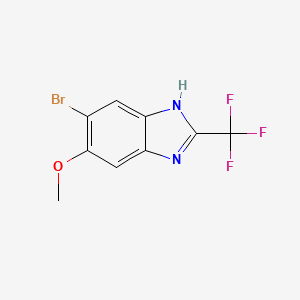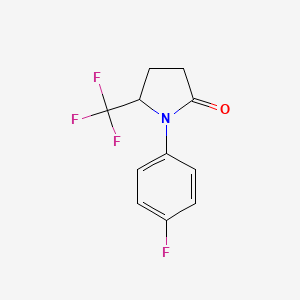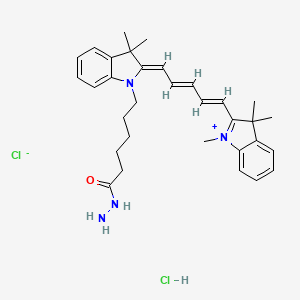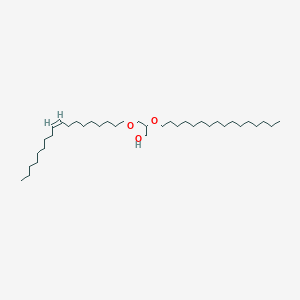
1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol is a complex lipid molecule that belongs to the class of glycerolipids It is characterized by its unique structure, which includes a glycerol backbone esterified with long-chain fatty acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol typically involves the esterification of glycerol with cis-octadec-9-enyl and hexadecyl fatty acids. The reaction is usually carried out under controlled conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete esterification, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The double bond in the cis-octadec-9-enyl chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The ester groups can be hydrolyzed under acidic or basic conditions to yield free fatty acids and glycerol.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Free fatty acids and glycerol.
Aplicaciones Científicas De Investigación
1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutraceuticals due to its emollient and stabilizing properties.
Mecanismo De Acción
The mechanism of action of 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses. The exact molecular targets and pathways involved are still under investigation, but its role in modulating membrane dynamics is well-recognized.
Comparación Con Compuestos Similares
- 1-O-cis-Octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-cis-Octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine
Comparison: 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol is unique due to its specific esterification pattern and the presence of both cis-octadec-9-enyl and hexadecyl chains. This structural uniqueness imparts distinct physicochemical properties, such as melting point, solubility, and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C37H74O3 |
|---|---|
Peso molecular |
567.0 g/mol |
Nombre IUPAC |
2-hexadecoxy-3-[(Z)-octadec-9-enoxy]propan-1-ol |
InChI |
InChI=1S/C37H74O3/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-39-36-37(35-38)40-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h17,19,37-38H,3-16,18,20-36H2,1-2H3/b19-17- |
Clave InChI |
PMOJIVKGXHSOQH-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


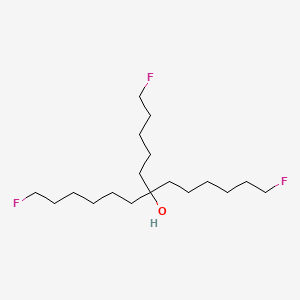
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12839653.png)

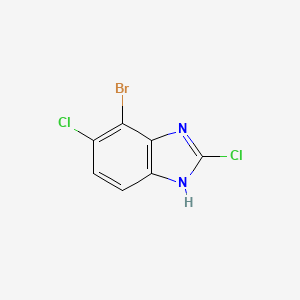
![6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839673.png)
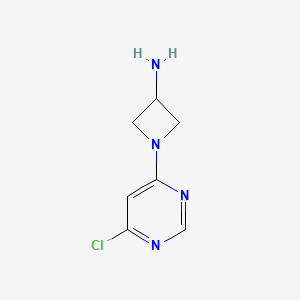
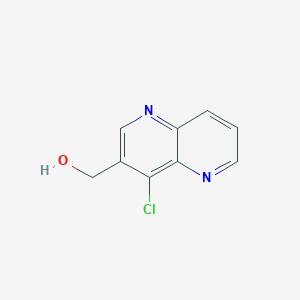
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)

